1-(oxan-4-yl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(oxan-4-yl)-1H-1,2,3-triazol-4-amine is a chemical compound that features a triazole ring attached to an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions to form the triazole ring. The oxane moiety can be introduced through various synthetic routes, including the use of oxane-containing starting materials or intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(oxan-4-yl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(oxan-4-yl)ethan-1-one: A compound with a similar oxane moiety but different functional groups.
1-(oxan-4-yl)piperazine: Contains both oxane and piperazine rings, offering different chemical properties.
1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde: Features a pyrazole ring instead of a triazole ring.
Uniqueness
1-(oxan-4-yl)-1H-1,2,3-triazol-4-amine is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity. The combination of the oxane moiety and the triazole ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
1-(oxan-4-yl)triazol-4-amine |
InChI |
InChI=1S/C7H12N4O/c8-7-5-11(10-9-7)6-1-3-12-4-2-6/h5-6H,1-4,8H2 |
InChI Key |
IXKUIIZFHZZSSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C=C(N=N2)N |
Origin of Product |
United States |
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